
2-Fluor-1,3-bis(trifluormethyl)benzol
Übersicht
Beschreibung
2-Fluoro-1,3-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3F7. It is characterized by the presence of a fluorine atom and two trifluoromethyl groups attached to a benzene ring.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1,3-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new pharmaceuticals.
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound undergoes regioselective metalation .
Mode of Action
The mode of action of 2-Fluoro-1,3-bis(trifluoromethyl)benzene involves a lithiation reaction . This compound undergoes regioselective metalation and subsequent carboxylation at position 2 .
Biochemical Pathways
The process of regioselective metalation and subsequent carboxylation at position 2 is a key part of its biochemical activity .
Result of Action
The result of the action of 2-Fluoro-1,3-bis(trifluoromethyl)benzene is the production of 2,6-bis(trifluoromethyl)benzoic acid . This is achieved through the process of regioselective metalation and subsequent carboxylation at position 2 .
Action Environment
It’s known that this compound should be stored in a sealed and dry environment at 2-8°c .
Biochemische Analyse
Biochemical Properties
2-Fluoro-1,3-bis(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in regioselective metalation and subsequent carboxylation reactions, leading to the formation of compounds such as 2,6-bis(trifluoromethyl)benzoic acid . The interactions of 2-Fluoro-1,3-bis(trifluoromethyl)benzene with enzymes and proteins are primarily driven by its fluorinated aromatic structure, which enhances its binding affinity and specificity.
Cellular Effects
2-Fluoro-1,3-bis(trifluoromethyl)benzene has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is attributed to its ability to modulate the activity of key signaling molecules and transcription factors. For instance, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-1,3-bis(trifluoromethyl)benzene involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their activity. This binding interaction is facilitated by the presence of fluorine atoms, which enhance the compound’s binding affinity and specificity. Additionally, 2-Fluoro-1,3-bis(trifluoromethyl)benzene can influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-1,3-bis(trifluoromethyl)benzene can change over time due to its stability and degradation properties. The compound is known to be stable under sealed and dry conditions at temperatures between 2-8°C . Long-term studies have shown that 2-Fluoro-1,3-bis(trifluoromethyl)benzene can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Fluoro-1,3-bis(trifluoromethyl)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
2-Fluoro-1,3-bis(trifluoromethyl)benzene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s fluorinated structure allows it to participate in regioselective metalation and carboxylation reactions, leading to the formation of metabolites such as 2,6-bis(trifluoromethyl)benzoic acid . These interactions can influence overall metabolic activity and energy production in cells.
Transport and Distribution
Within cells and tissues, 2-Fluoro-1,3-bis(trifluoromethyl)benzene is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The fluorinated structure of 2-Fluoro-1,3-bis(trifluoromethyl)benzene enhances its ability to cross cellular membranes and reach target sites within cells .
Subcellular Localization
The subcellular localization of 2-Fluoro-1,3-bis(trifluoromethyl)benzene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, with specific effects observed in organelles such as the mitochondria and nucleus . These localization patterns are crucial for understanding the compound’s overall impact on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1,3-bis(trifluoromethyl)benzene typically involves the introduction of fluorine and trifluoromethyl groups onto a benzene ring. One common method is the direct fluorination of 1,3-bis(trifluoromethyl)benzene using a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions, often at room temperature, to achieve high yields .
Industrial Production Methods
Industrial production of 2-Fluoro-1,3-bis(trifluoromethyl)benzene may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure safety, efficiency, and cost-effectiveness, often involving continuous flow reactors to maintain controlled reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1,3-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Metalation: It can undergo regioselective metalation, particularly at the position adjacent to the fluorine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Metalation: n-Butyllithium is often used for metalation reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Compounds such as carboxylic acids or ketones.
Metalation Products: Functionalized benzoic acids or other derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Lacks the fluorine atom but has similar trifluoromethyl groups.
2,6-Bis(trifluoromethyl)benzoic acid: A derivative formed through metalation and subsequent carboxylation.
3,5-Bis(trifluoromethyl)benzonitrile: Contains a nitrile group instead of a fluorine atom.
Uniqueness
2-Fluoro-1,3-bis(trifluoromethyl)benzene is unique due to the presence of both a fluorine atom and two trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for various applications .
Eigenschaften
IUPAC Name |
2-fluoro-1,3-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-6-4(7(10,11)12)2-1-3-5(6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCWHYSFVNCLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660171 | |
| Record name | 2-Fluoro-1,3-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887268-09-9 | |
| Record name | 2-Fluoro-1,3-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



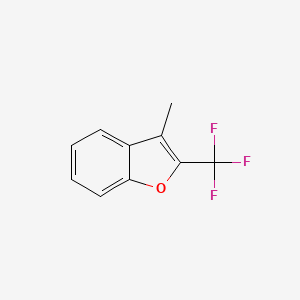
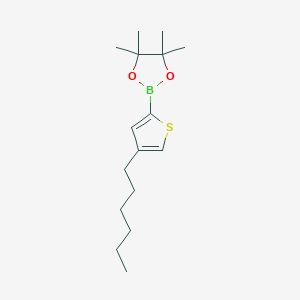


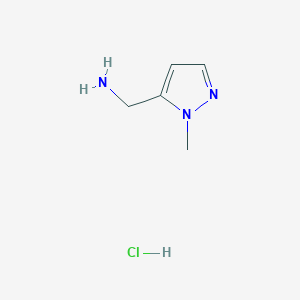
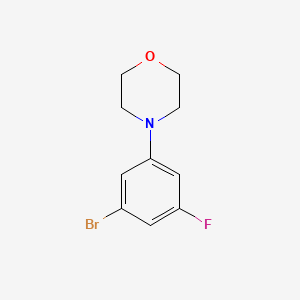

![6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1387870.png)
![2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1387872.png)

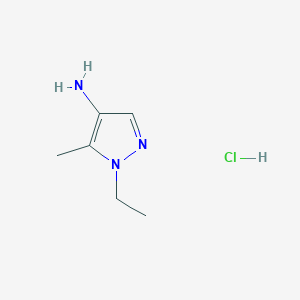
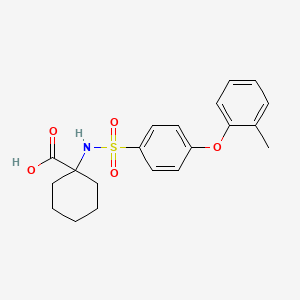
![4-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1387877.png)
